molecular formula C13H15NO6 B8096185 4,5-Dimethoxy-2-nitrobenzyl methacrylate

4,5-Dimethoxy-2-nitrobenzyl methacrylate

Cat. No. B8096185
M. Wt: 281.26 g/mol
InChI Key: AXMTWODTDWNTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-nitrobenzyl methacrylate is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dimethoxy-2-nitrobenzyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-nitrobenzyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Immunocapture and Light-Controlled Traceless Release of Transiently Caged Proteins : DMNB photocaging group is used for spatiotemporal control in chemical and biological processes. It is utilized for non-covalent capture of proteins containing DMNB caging groups, followed by light-controlled traceless decaging and release for downstream applications (Rakauskaitė et al., 2021).

  • Near-Infrared Light-Triggered Dissociation of Block Copolymer Micelles : DMNB is used in block copolymer (BCP) micelles, which can be disrupted by near-infrared laser, triggering the release of payloads. This method is efficient for light-responsive polymeric systems developed for biomedical applications (Yan et al., 2011).

  • Photochemical Reaction Mechanisms of 4,5-Dimethoxy-2-Nitrobenzyl Acetate : DMNB's electronic dynamics are studied after π-π* excitation, using a sub-10 fs pulse laser. This research helps in understanding the lifetimes of various electronic states of DMNB (Hashimoto et al., 2019).

  • Hypoxia-Selective Nitrobenzyloxycarbonyl Derivatives : DMNB derivatives are synthesized for preferential toxicity to hypoxic carcinoma cells. This study shows the potential of DMNB in targeted cancer therapy (Shyam et al., 1999).

  • Peptide Release Upon Photoconversion of 2‐Nitrobenzyl Compounds : Research on DMNB-alcohols attached to various leaving groups for peptide release upon photoconversion. This has implications in controlled drug delivery systems (Nakayama et al., 2011).

  • Synthesis of Photodeprotectable Serine Derivatives : DMNB is used in the synthesis of 'caged serine', which is released upon irradiation. This has applications in biological studies requiring controlled release of active molecules (Pirrung & Nunn, 1992).

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMTWODTDWNTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.